molecular formula C15H14O B188698 Bis(3-methylphenyl)methanone CAS No. 2852-68-8

Bis(3-methylphenyl)methanone

Cat. No. B188698
CAS RN: 2852-68-8
M. Wt: 210.27 g/mol
InChI Key: CGXDIDXEMHMPIX-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl)methanone, also known as Di-m-tolylmethanone, is a chemical compound with the molecular formula C15H14O . It has a molecular weight of 210.27 g/mol . The IUPAC name for this compound is bis(3-methylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of Bis(3-methylphenyl)methanone consists of two 3-methylphenyl groups attached to a methanone (C=O) group . The InChI code for this compound is 1S/C15H14O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10H,1-2H3 .


Physical And Chemical Properties Analysis

Bis(3-methylphenyl)methanone has a melting point of 45-46 degrees Celsius . It has a molecular weight of 210.27 g/mol and a complexity of 222 . It has no hydrogen bond donor count and has one hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : Bis(3-methylphenyl)methanone derivatives have been synthesized and characterized through various methods such as NMR, IR, and Mass spectra. These processes help in confirming the structure of these compounds (Jalbout et al., 2006).

  • Spectral Characterization and DFT Calculations : Detailed spectral characterizations and density functional theory (DFT) calculations have been performed on bis(3-methylphenyl)methanone derivatives. These studies are crucial for understanding the electronic properties and molecular structures of these compounds (Enbaraj et al., 2021).

Chemical Properties and Reactions

  • Antioxidant Properties : Investigations have been conducted on the antioxidant and radical scavenging activities of derivatives of bis(3-methylphenyl)methanone. These studies are essential for exploring potential therapeutic applications (Balaydın et al., 2010).

  • Photochemical Reactivity : Research on the photochemical reactivity of bis(3-methylphenyl)methanone derivatives has shown that they can form various products under different conditions. This reactivity is significant in the field of photochemistry (Izuoka et al., 1988).

Applications in Material Science

  • Thermally Activated Delayed Fluorescence : Certain derivatives of bis(3-methylphenyl)methanone have been explored as thermally activated delayed fluorescent emitters. These compounds have potential applications in material science, particularly in the development of efficient organic light-emitting diodes (OLEDs) (Kim et al., 2016).

  • Memory Devices : Hyperbranched polyimide synthesized from bis(3-methylphenyl)methanone derivatives has been used in the development of memory devices. This highlights the potential of these compounds in the field of electronic materials (Tan et al., 2017).

Environmental and Safety Aspects

  • Degradation of UV Stabilizers : Research on the enhanced degradation of bis(3-methylphenyl)methanone, a common UV stabilizer, has been conducted. This is crucial for addressing environmental concerns related to these compounds (Mao et al., 2022).

  • Green Oxidizers in Rocket Propulsion : Certain bis(3-methylphenyl)methanone derivatives have been studied as green energetic oxidizers for potential use in solid rocket propellants. This research is significant for the development of environmentally friendly and high-performance propellants (Zhao et al., 2019).

properties

IUPAC Name

bis(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXDIDXEMHMPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182742
Record name Bis(3-methylphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-methylphenyl)methanone

CAS RN

2852-68-8
Record name Bis(3-methylphenyl)methanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3-methylphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(3-methylphenyl)methanone
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Synthesis routes and methods I

Procedure details

An oven-dried, three-necked 1-L flask equipped with magnetic stirring bar, gas inlet, dropping funnel, and condenser was flushed with nitrogen and loaded with m-tolunitrile (49.1 g, 419 mmol) and THF (30 mL). A solution of m-tolyl magnesium chloride in THF (1 M, 440 mL) was added dropwise at such a rate that the internal temperature was kept below 50° C. The mixture was heated to reflux for 18 h, then cooled to −15° C., and hydrolyzed with ice-water (210 mL) and aqueous HCl (36.5%, 300 mL). The mixture was stirred at room temperature for 30 min and heated to 80° C. for 18 h. Most of the THF (400 mL) was removed by distillation. The solution was extracted with MTBE (250 mL, 3×200 mL). The combined organic layers were washed with saturated NaHCO3 solution (200 mL) and saturated NaCl solution (200 mL), dried over MgSO4, and concentrated under vacuum to give di-m-tolyl-methanone (99.5 g, quantitative) as a red oil, which was used without further purification for the next step. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm): 7.62 (s, 2H), 7.54 (d, 2H, J=7.0 Hz), 7.36-7.31 (m, 4H), 2.37 (s, 6H). 13C NMR (75 MHz, CDCl3=77.23 ppm): δ (ppm): 197.1, 138.1, 133.2, 130.5, 128.3, 127.4, 21.4 [lit. ref.: Coops, J.; Nauta, W. Th.; Ernsting, M. J. E.; Faber, M. A. C. Recueil 1940, 57, 1109].
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49.1 g
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300 mL
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30 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EL Regalado, M Rodríguez… - Photochemistry and …, 2011 - Wiley Online Library
The apolar fraction F1 of Thalassia testudinum was chemically characterized by gas chromatography‐mass spectrometry, which led to the identification of 43 metabolites, all of them …
Number of citations: 19 onlinelibrary.wiley.com

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